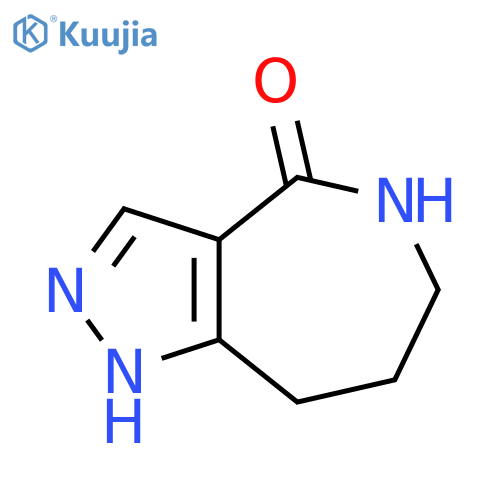

Cas no 1525432-27-2 (1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one)

1525432-27-2 structure

商品名:1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one

CAS番号:1525432-27-2

MF:C7H9N3O

メガワット:151.165860891342

MDL:MFCD27952468

CID:4604104

PubChem ID:83679452

1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one 化学的及び物理的性質

名前と識別子

-

- 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

- Pyrazolo[4,3-c]azepin-4(1H)-one, 5,6,7,8-tetrahydro-

- 1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one

-

- MDL: MFCD27952468

- インチ: 1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10)

- InChIKey: LQCIUVMGMAXANC-UHFFFAOYSA-N

- ほほえんだ: N1CCCC2NN=CC=2C1=O

計算された属性

- せいみつぶんしりょう: 151.074561919g/mol

- どういたいしつりょう: 151.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 57.8Ų

1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037510-1g |

1H,4H,5H,6H,7H,8H-Pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 1g |

¥3717.0 | 2023-03-01 | |

| Enamine | EN300-262282-0.25g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 0.25g |

$367.0 | 2024-06-18 | |

| Enamine | EN300-262282-2.5g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 2.5g |

$1454.0 | 2024-06-18 | |

| Enamine | EN300-262282-10.0g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 10.0g |

$3191.0 | 2024-06-18 | |

| Enamine | EN300-262282-5.0g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 5.0g |

$2152.0 | 2024-06-18 | |

| Enamine | EN300-262282-0.05g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 0.05g |

$174.0 | 2024-06-18 | |

| Aaron | AR01C5SC-100mg |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 100mg |

$379.00 | 2025-02-09 | |

| A2B Chem LLC | AW45888-250mg |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| Aaron | AR01C5SC-1g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 1g |

$1047.00 | 2025-02-09 | |

| A2B Chem LLC | AW45888-5g |

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |

1525432-27-2 | 95% | 5g |

$2301.00 | 2024-04-20 |

1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

2. Water

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1525432-27-2 (1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2230780-65-9(IL-17A antagonist 3)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1525432-27-2)1H,4H,5H,6H,7H,8H-pyrazolo4,3-cazepin-4-one

清らかである:99%

はかる:1g

価格 ($):487.0